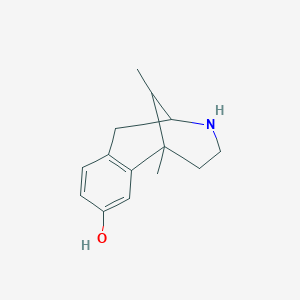
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde is a naturally occurring compound found in Ulmus glabra. It has a molecular formula of C15H16O2 and a molecular weight of 228.29 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-naphthol with an appropriate aldehyde under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or methanesulfonic acid to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve the use of multicomponent reactions, where 2-naphthol is reacted with various aldehydes and other reagents to produce the desired product . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds.
Applications De Recherche Scientifique
3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by inhibiting specific enzymes or interacting with cellular receptors . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .
Comparaison Avec Des Composés Similaires
2-Hydroxy-1-naphthaldehyde: Similar in structure but lacks the isopropyl and methyl groups.
1-Naphthaldehyde: Another naphthaldehyde derivative with different substitution patterns.
Uniqueness: 3-Hydroxy-8-isopropyl-5-methyl-2-naphthaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
18478-73-4 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
3-hydroxy-5-methyl-8-propan-2-ylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H16O2/c1-9(2)12-5-4-10(3)13-7-15(17)11(8-16)6-14(12)13/h4-9,17H,1-3H3 |
Clé InChI |
CHHSYJHKOZHOAY-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O |
SMILES canonique |
CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C=O)O |
| 18478-73-4 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)

![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)




![ethyl-[[ethyl(methoxy)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-methoxy-sulfanylidene-λ5-phosphane](/img/structure/B98385.png)
